Cerdulatinib hydrochloride

Descripción general

Descripción

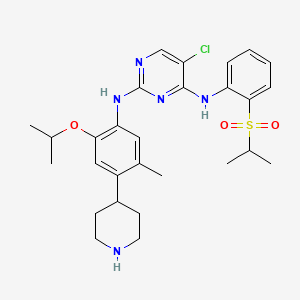

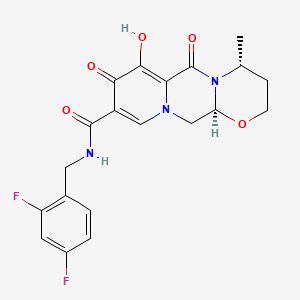

Cerdulatinib hydrochloride is a selective, orally active, and reversible ATP-competitive inhibitor of dual SYK and JAK . It is used in the research of autoimmune disease and B-cell malignancies . It is a small molecule SYK/JAK kinase inhibitor in development for the treatment of hematological malignancies .

Chemical Reactions Analysis

Cerdulatinib hydrochloride has been shown to inhibit SYK and JAK pathways in whole blood of patients at tolerated exposures . The extent of target inhibition in whole-blood assays and suppression of inflammation correlated with tumor response .Physical And Chemical Properties Analysis

Cerdulatinib hydrochloride has a molecular weight of 482 . It is stable if stored as directed and should be protected from light and heat . Its purity, as determined by HPLC, is 99.16% .Aplicaciones Científicas De Investigación

1. Treatment of Relapsed/Refractory Follicular Lymphoma

- Summary of Application : Cerdulatinib hydrochloride is being investigated as a treatment for relapsed/refractory follicular lymphoma (FL). It is an orally active, small molecule, reversible ATP-competitive dual inhibitor of SYK/JAK (JAK1, JAK2, TYK2) family members .

- Methods of Application : In a Phase 2a dose-expansion study, patients with T- or B-cell malignancies, including relapsed/refractory FL, were given cerdulatinib. Most patients received oral cerdulatinib at a starting dose of 30 mg twice daily every 28-day cycle .

- Results/Outcomes : The overall response rate (ORR) for monotherapy was 52.9% for 34 efficacy-evaluable patients (8 complete responses [CRs]; 10 partial responses [PRs]; 9 stable disease [SD]) .

2. Treatment of Relapsed/Refractory B-cell Malignancies

- Summary of Application : Cerdulatinib hydrochloride is being studied for its effects on relapsed/refractory B-cell malignancies. It is a dual inhibitor of SYK and JAK, which contribute to both tumor-intrinsic and microenvironment-derived survival signals .

- Methods of Application : In a phase I dose-escalation study, cerdulatinib was administered orally to sequential dose-escalation cohorts using once-daily or twice-daily schedules .

- Results/Outcomes : Following cerdulatinib administration, complete SYK and JAK pathway inhibition was achieved in whole blood of patients at tolerated exposures. The extent of target inhibition in whole-blood assays and suppression of inflammation correlated with tumor response .

1. Treatment of Relapsed/Refractory Follicular Lymphoma

- Summary of Application : Cerdulatinib hydrochloride is being investigated as a treatment for relapsed/refractory follicular lymphoma (FL). It is an orally active, small molecule, reversible ATP-competitive dual inhibitor of SYK/JAK (JAK1, JAK2, TYK2) family members .

- Methods of Application : In a Phase 2a dose-expansion study, patients with T- or B-cell malignancies, including relapsed/refractory FL, were given cerdulatinib. Most patients received oral cerdulatinib at a starting dose of 30 mg twice daily every 28-day cycle .

- Results/Outcomes : The overall response rate (ORR) for monotherapy was 52.9% for 34 efficacy-evaluable patients (8 complete responses [CRs]; 10 partial responses [PRs]; 9 stable disease [SD]) .

2. Treatment of Relapsed/Refractory B-cell Malignancies

- Summary of Application : Cerdulatinib hydrochloride is being studied for its effects on relapsed/refractory B-cell malignancies. It is a dual inhibitor of SYK and JAK, which contribute to both tumor-intrinsic and microenvironment-derived survival signals .

- Methods of Application : In a phase I dose-escalation study, cerdulatinib was administered orally to sequential dose-escalation cohorts using once-daily or twice-daily schedules .

- Results/Outcomes : Following cerdulatinib administration, complete SYK and JAK pathway inhibition was achieved in whole blood of patients at tolerated exposures. The extent of target inhibition in whole-blood assays and suppression of inflammation correlated with tumor response .

1. Treatment of Relapsed/Refractory Follicular Lymphoma

- Summary of Application : Cerdulatinib hydrochloride is being investigated as a treatment for relapsed/refractory follicular lymphoma (FL). It is an orally active, small molecule, reversible ATP-competitive dual inhibitor of SYK/JAK (JAK1, JAK2, TYK2) family members .

- Methods of Application : In a Phase 2a dose-expansion study, patients with T- or B-cell malignancies, including relapsed/refractory FL, were given cerdulatinib. Most patients received oral cerdulatinib at a starting dose of 30 mg twice daily every 28-day cycle .

- Results/Outcomes : The overall response rate (ORR) for monotherapy was 52.9% for 34 efficacy-evaluable patients (8 complete responses [CRs]; 10 partial responses [PRs]; 9 stable disease [SD]) .

2. Treatment of Relapsed/Refractory B-cell Malignancies

- Summary of Application : Cerdulatinib hydrochloride is being studied for its effects on relapsed/refractory B-cell malignancies. It is a dual inhibitor of SYK and JAK, which contribute to both tumor-intrinsic and microenvironment-derived survival signals .

- Methods of Application : In a phase I dose-escalation study, cerdulatinib was administered orally to sequential dose-escalation cohorts using once-daily or twice-daily schedules .

- Results/Outcomes : Following cerdulatinib administration, complete SYK and JAK pathway inhibition was achieved in whole blood of patients at tolerated exposures. The extent of target inhibition in whole-blood assays and suppression of inflammation correlated with tumor response .

Safety And Hazards

Direcciones Futuras

Cerdulatinib hydrochloride has shown promise in the treatment of B-cell malignancies and autoimmune diseases . Current research is focused on its use in the treatment of relapsed/refractory B-cell malignancies . The review offers valuable insights into current trends and future directions for optimal management of MPNs using JAK2 inhibitors .

Propiedades

IUPAC Name |

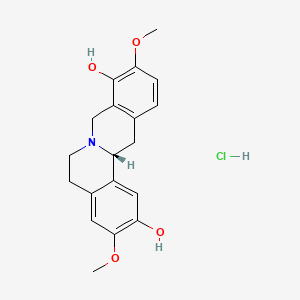

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O3S.ClH/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14;/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYULGYKOHUAYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerdulatinib hydrochloride | |

CAS RN |

1369761-01-2 | |

| Record name | Cerdulatinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369761012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CERDULATINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1KRM66Y4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)